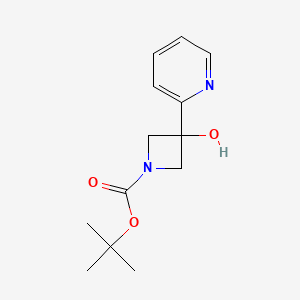

Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate

Description

This compound is a nitrogen-containing heterocycle featuring a pyridin-2-yl substituent and a hydroxyl group at the 3-position of the azetidine ring, protected by a tert-butyl carbamate group. Its structure combines rigidity (from the azetidine ring) with hydrogen-bonding capability (from the hydroxyl and pyridyl groups), making it valuable in medicinal chemistry for scaffold diversification and drug design.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-pyridin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-6-4-5-7-14-10/h4-7,17H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNVBSZCQKEAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801136044 | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801136044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415560-24-5 | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-hydroxy-3-(2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801136044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with pyridine derivatives. One common method includes the use of di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution at the pyridine ring could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

†Calculated based on formula C14H20N2O3 (from ).

‡Estimated from synthesis details in .

Key Observations:

- Substituent Effects on Reactivity: Pyridin-2-yl derivatives (e.g., target compound, 17a) are often synthesized via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination for 17a, 53.4% yield ), whereas hydroxylated analogs (e.g., 1h in ) rely on stereoselective additions.

- Stability and Deprotection: The tert-butyl carbamate group is commonly cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM), as seen in . The hydroxyl group in the target compound may influence deprotection kinetics compared to non-hydroxylated analogs.

- Biological Relevance :

- Pyridin-2-yl-containing compounds (e.g., 17a ) are prioritized in kinase and epigenetic inhibitor design due to their ability to engage in π-π stacking and hydrogen bonding.

Biological Activity

Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyridine ring and an azetidine moiety, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C14H20N2O3

- Molecular Weight : Approximately 264.32 g/mol

- CAS Number : 1415560-24-5

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in pharmacology and medicinal chemistry. Key areas of interest include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, particularly against certain bacterial strains. The presence of the pyridine ring enhances its interaction with biological systems, making it a candidate for further investigation in antibiotic development.

- Anticancer Properties : Preliminary studies suggest that this compound may have inhibitory effects on cancer cell proliferation. For instance, compounds related to this structure have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents.

- Inflammatory Response Modulation : There is emerging evidence that this compound may play a role in modulating inflammatory responses, possibly through its interaction with Janus kinase pathways, which are crucial in immune response regulation.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several azetidine derivatives, including this compound. The results indicated:

- Tested Strains : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) : Ranged from 16 to 64 µg/mL for effective derivatives.

Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (e.g., MDA-MB-231):

- IC50 Values : The compound exhibited IC50 values around 5 µM, indicating significant growth inhibition compared to control treatments.

- Mechanism of Action : Proposed mechanisms include apoptosis induction and cell cycle arrest at the G2/M phase.

Research Findings

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | IC50 ~5 µM in breast cancer cells | |

| Inflammatory Modulation | Potential interaction with JAK pathways |

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves selecting appropriate coupling agents and reaction conditions. For analogous azetidine derivatives, reactions using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C have been effective for introducing protective groups (e.g., tert-butyl carbamate) while minimizing side reactions . To enhance purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Monitoring reaction progress via TLC or HPLC can help identify intermediates and optimize reaction times.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the azetidine ring structure, tert-butyl group (δ ~1.4 ppm), and pyridin-2-yl substituent (aromatic protons δ ~7.0–8.5 ppm).

- HPLC-MS : To verify molecular weight (expected [M+H]+ ~293.3 g/mol) and assess purity (>95%).

- IR Spectroscopy : To identify hydroxyl (O–H stretch ~3200–3600 cm) and carbonyl (C=O stretch ~1680–1720 cm) functional groups .

Basic: How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hydrolytic Stability : Incubation in aqueous buffers (pH 4–9) at 25°C and 40°C, followed by HPLC analysis to detect degradation products.

- Light Sensitivity : Exposure to UV/visible light (ICH Q1B guidelines) to identify photodegradation pathways. Store desiccated at –20°C in amber vials to prevent moisture and light-induced degradation .

Advanced: What strategies address stereochemical challenges in synthesizing the 3-hydroxyazetidine core?

Methodological Answer:

Stereocontrol can be achieved via:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-3-hydroxyazetidine precursors).

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) for hydroxyl group orientation.

- Crystallization-Induced Dynamic Resolution : To isolate the desired diastereomer . Computational modeling (DFT) may predict favorable stereochemical pathways .

Advanced: How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to pyridine-sensitive targets (e.g., kinase enzymes).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized proteins.

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target modulation (e.g., Western blotting for downstream signaling proteins) .

Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate reaction barriers for hydroxyl group participation in nucleophilic substitutions or oxidations.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF or THF).

- QSAR Modeling : Correlate structural features (e.g., pyridine ring electron density) with observed reactivity .

Advanced: How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Method Validation : Follow ICH Q2(R1) guidelines for specificity, linearity (R >0.99), accuracy (recovery 95–105%), and precision (RSD <2%).

- Matrix Effects : Spike recovery experiments in biological fluids (e.g., plasma) using LC-MS/MS with isotopically labeled internal standards.

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to confirm method robustness .

Advanced: How to resolve contradictions in reported toxicity data for azetidine derivatives?

Methodological Answer:

- Cross-Validation : Compare in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent acute toxicity) data.

- Dose-Response Analysis : Identify threshold effects; discrepancies may arise from differing exposure durations or metabolite profiles.

- Structural Alerts : Use tools like Derek Nexus to predict toxicity based on the pyridine and azetidine moieties .

Advanced: What in vitro models assess the compound’s potential for respiratory or dermal toxicity?

Methodological Answer:

- Respiratory Toxicity : Use human bronchial epithelial cells (e.g., BEAS-2B) exposed to aerosolized compound, measuring IL-6/IL-8 release.

- Dermal Irritation : Reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to evaluate skin corrosion (OECD TG 439).

- Oxidative Stress Markers : Quantify glutathione depletion and ROS production in HaCaT keratinocytes .

Advanced: How can researchers apply green chemistry principles to its synthesis?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity.

- Catalytic Methods : Use immobilized lipases or biocatalysts for hydroxyl group functionalization.

- Waste Minimization : Employ flow chemistry to reduce reagent excess and enable in-line purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.